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molecular formula C9H12N2 B064645 N-(pyridin-4-ylmethyl)cyclopropanamine CAS No. 193153-60-5

N-(pyridin-4-ylmethyl)cyclopropanamine

Cat. No. B064645
M. Wt: 148.2 g/mol
InChI Key: FKVLLYTWAGEYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08440666B2

Procedure details

Cyclopropylamine (69 μL, 0.99 mmol) in ethanol (1 mL) was mixed with 4-pyridinecarbaldehyde (86 μL, 0.99 mmol) at room temperature and refluxed at 90° C. for 2 hours. After completion of the reaction, the ethanol was evaporated azeotropically. The resulting reaction product in methanol (1 mL) was mixed with sodium borohydride (204 mg, 5.40 mmol) under cooling with ice and stirred at room temperature for 24 hours. After completion of the reaction, the reaction solution was mixed with ethyl acetate, and the organic layer was washed with saturated aqueous ammonium chloride, dried over anhydrous sodium sulfate and evaporated under reduced pressure to give the desired product (185 mg, quant.).
Quantity
69 μL
Type
reactant
Reaction Step One
Quantity
86 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[N:5]1[CH:10]=[CH:9][C:8]([CH:11]=O)=[CH:7][CH:6]=1.[BH4-].[Na+].C(OCC)(=O)C>C(O)C>[N:5]1[CH:10]=[CH:9][C:8]([CH2:11][NH:4][CH:1]2[CH2:3][CH2:2]2)=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
69 μL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
86 μL
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
204 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated azeotropically
CUSTOM
Type
CUSTOM
Details
The resulting reaction product in methanol (1 mL)
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CNC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg
YIELD: CALCULATEDPERCENTYIELD 126.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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